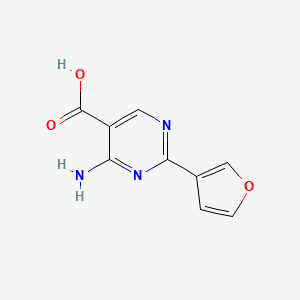

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid” is a compound with the CAS Number: 1593002-54-0 . It has a molecular weight of 205.17 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrimidines has been extensively studied . Various methods have been developed, including the Suzuki–Miyaura coupling , and the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .

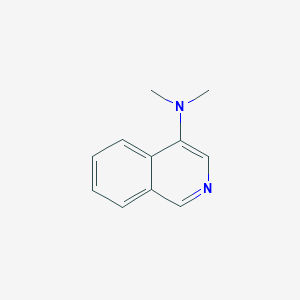

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI Code for “4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid” is 1S/C9H7N3O3/c10-7-6 (9 (13)14)3-11-8 (12-7)5-1-2-15-4-5/h1-4H, (H,13,14) (H2,10,11,12) .

Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Physical And Chemical Properties Analysis

The compound “4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 205.17 .

Scientific Research Applications

Synthesis of High-Nuclearity Heterometallic Complexes

Compounds similar to 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid have been used in the synthesis of high-nuclearity heterometallic complexes, such as a single-molecule magnet, Mn 11 Gd 2 based complex .

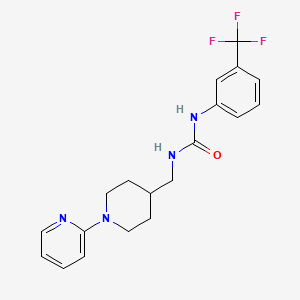

Antiviral Therapeutics

Five-membered heteroaryl amines, which are structurally related to the compound , have shown antiviral activity against viruses like the Newcastle disease virus, suggesting potential antiviral applications for 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid as well .

Anti-inflammatory Activity

Related compounds have been synthesized and studied for their anti-inflammatory activity, indicating that 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid could also be explored for its potential anti-inflammatory properties .

Antibacterial Agents

Recent advances in the synthesis of novel furan derivatives have highlighted their antibacterial activity. By extension, 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid may serve as a scaffold for designing new antibacterial agents .

Diverse Biological Potential

The pyrimidine ring and its fused derivatives, including those similar to 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid, have been noted for their diverse biological potential, which could include applications in medicinal chemistry and drug design .

6. Manufacture and Uses of Furan Platform Chemicals Furan derivatives are key in the manufacture and uses of furan platform chemicals (FPCs), which are derived from biomass. This suggests that 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid could play a role in the development of sustainable chemical processes .

Future Directions

properties

IUPAC Name |

4-amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-7-6(9(13)14)3-11-8(12-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRBLRGRUICSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=C(C(=N2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidine-7-carboxylate](/img/structure/B2994829.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)